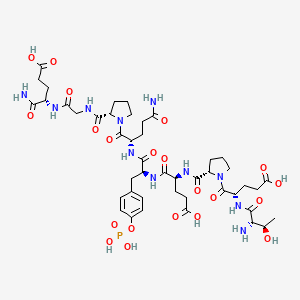
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids including threonine, glutamic acid, proline, tyrosine (phosphorylated), glutamine, and glycine. The phosphorylation of tyrosine is a significant modification that can affect the peptide’s function and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, improving efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Specific amino acids can be substituted with others to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and phosphorylation effects.
Cell Biology: Employed in cell signaling studies, particularly those involving phosphorylation pathways.
Medicine: Investigated for its potential therapeutic effects, such as modulating immune responses or acting as a biomarker.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 involves its interaction with specific molecular targets. The phosphorylated tyrosine residue can mimic phosphorylation sites in proteins, allowing the peptide to interact with kinases, phosphatases, and other signaling molecules. This interaction can modulate various cellular pathways, influencing processes like cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
H-Asn-Pro-Glu-Tyr(PO3H2)-OH: Another phosphorylated peptide with similar applications in research.
H-Thr-Glu-Pro-Glu-Tyr-Gln-Pro-Gly-Glu-NH2: A non-phosphorylated version of the peptide.
Uniqueness
The uniqueness of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 lies in its specific sequence and the presence of a phosphorylated tyrosine residue. This modification can significantly alter the peptide’s biological activity and interactions, making it a valuable tool in studying phosphorylation-dependent processes.
Properties
IUPAC Name |
(4S)-5-amino-4-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N11O21P/c1-22(57)37(47)43(71)53-28(13-17-36(64)65)45(73)56-19-3-5-31(56)42(70)51-26(12-16-35(62)63)39(67)54-29(20-23-6-8-24(9-7-23)77-78(74,75)76)40(68)52-27(10-14-32(46)58)44(72)55-18-2-4-30(55)41(69)49-21-33(59)50-25(38(48)66)11-15-34(60)61/h6-9,22,25-31,37,57H,2-5,10-21,47H2,1H3,(H2,46,58)(H2,48,66)(H,49,69)(H,50,59)(H,51,70)(H,52,68)(H,53,71)(H,54,67)(H,60,61)(H,62,63)(H,64,65)(H2,74,75,76)/t22-,25+,26+,27+,28+,29+,30+,31+,37+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJMEIPRBWBDI-AEJKTUEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N11O21P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
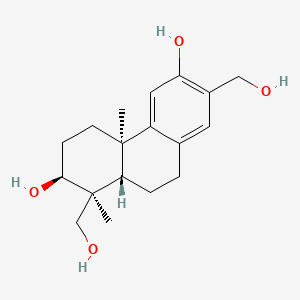
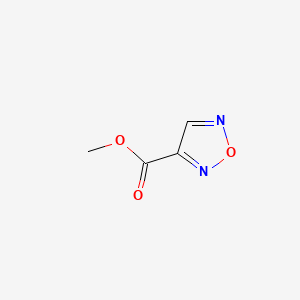
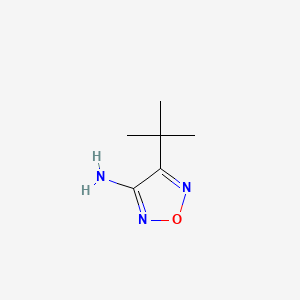


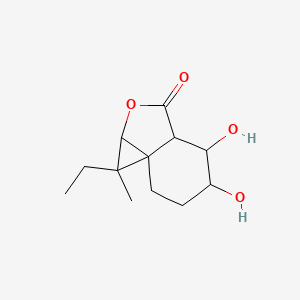

![2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)
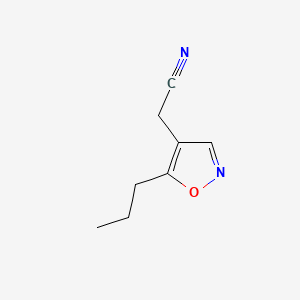
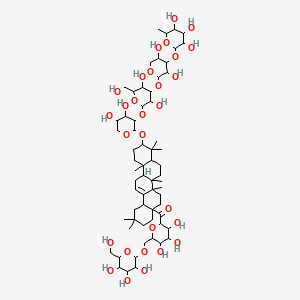
![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)
